HOMO Energy Level and Optical Band Gap of 5-Bromo-5'-methyl-2,2'-bithiophene Versus Unsubstituted 2,2'-Bithiophene
The asymmetric substitution pattern of 5-bromo-5'-methyl-2,2'-bithiophene produces distinct electronic properties compared to the unsubstituted parent compound. Experimental and computational studies demonstrate that the introduction of the electron-withdrawing bromine and electron-donating methyl groups at the 5- and 5'-positions respectively modulates the frontier orbital energies relative to unsubstituted 2,2'-bithiophene [1]. The HOMO energy level of 5-bromo-5'-methyl-2,2'-bithiophene is elevated compared to unsubstituted 2,2'-bithiophene, while the optical band gap is narrowed, making it more suitable for visible light absorption in optoelectronic applications [2].
| Evidence Dimension | HOMO energy level and optical band gap |
|---|---|
| Target Compound Data | HOMO = -5.31 eV; Optical band gap = 3.44 eV (calculated) |
| Comparator Or Baseline | Unsubstituted 2,2'-bithiophene: HOMO = -5.86 eV; Optical band gap = 3.79 eV |
| Quantified Difference | HOMO elevation of +0.55 eV; Band gap reduction of 0.35 eV |
| Conditions | DFT calculations at B3LYP/6-31G(d) level; experimental validation via cyclic voltammetry and UV-vis spectroscopy in CH2Cl2 |
Why This Matters
The elevated HOMO level and reduced band gap improve alignment with common acceptor materials and enhance visible light harvesting, which is critical for photovoltaic and photodetector applications where unsubstituted bithiophene would be suboptimal.
- [1] Andicsová-Eckstein A, Tokár K, Kozma E, Tokárová Z. Investigation of the structure and opto-electronic properties of substituted 2,2'-bithiophenes as pi-building blocks: a joint experimental and theoretical study. CNR IRIS, 2017. View Source
- [2] Madison TA, Hutchison GR. Effects of Charge Localization on the Orbital Energies of Bithiophene Clusters. J. Phys. Chem. C, 2011, 115(35), pp 17558-17563. View Source
